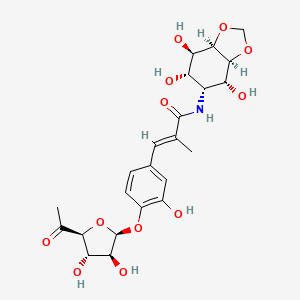
Hygromycin A
Overview
Description
Homomycin is an antibiotic compound produced by the bacterium Streptomyces hygroscopicus. It belongs to the aminoglycoside class of antibiotics and is known for its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells. Homomycin is used in various scientific research applications due to its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells .
Mechanism of Action
Target of Action
Hygromycin A, an antibiotic produced by the bacterium Streptomyces hygroscopicus, primarily targets the ribosomal 23S rRNA in the catalytic peptidyl transferase center . This part of the ribosome is highly conserved among bacteria, which contributes to the compound’s broad-spectrum antimicrobial activity .
Mode of Action
this compound inhibits protein synthesis by binding to its target, the ribosomal 23S rRNA . This results in the inhibition of protein synthesis, leading to the death of bacteria, fungi, and higher eukaryotic cells .
Biochemical Pathways
The biosynthesis of this compound’s aminocyclitol moiety is proposed to proceed through six enzymatic steps, starting from glucose 6-phosphate and proceeding through myo-inositol to the final methylenedioxy-containing aminocyclitol . One enzyme in this pathway, Hyg17, has been identified as a myo-inositol dehydrogenase .
Pharmacokinetics
It’s worth noting that the first-ever human trial of fp-100, a formulation of this compound, is projected to take approximately 6-8 months to complete . This trial will likely provide valuable insights into the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis, which leads to the death of the targeted cells . It has been found to be a selective inhibitor of Borreliella burgdorferi, clearing infection in mice with considerably less disruption to the microbiome than current treatments .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, soil bacteria such as actinomycetes, which compete with spirochetes for survival, could produce an antibiotic effective against spirochetes . Furthermore, this compound has been found to be most active against the spirochete Treponema pallidum, the causative agent of syphilis .
Biochemical Analysis
Biochemical Properties
Hygromycin A plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with the ribosomal peptidyl transferase center, a crucial component of the protein synthesis machinery. This compound binds to the large ribosomal subunit and inhibits its peptidyl transferase activity, preventing the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center . This interaction effectively halts the elongation of the nascent peptide chain, thereby inhibiting protein synthesis.
Cellular Effects
This compound has been shown to exert specific effects on various types of cells and cellular processes. In bacterial cells, it selectively targets the ribosomal machinery, leading to the inhibition of protein synthesis. This selective activity is particularly evident in its action against Borrelia burgdorferi, the causative agent of Lyme disease . This compound blocks the cellular machinery that makes proteins, which is highly conserved across all bacteria. Borrelia burgdorferi takes up the drug more easily than other bacteria, leading to its selective activity . In mammalian cells, this compound has no toxic effects, making it a potential candidate for therapeutic applications without harming beneficial gut bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ribosomal 23S rRNA in the catalytic peptidyl transferase center . This binding prevents the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center, thereby inhibiting the peptidyl transferase activity of the ribosome . This compound does not interfere with the initial binding of aminoacyl-tRNA to the A site but prevents its subsequent adjustment, effectively blocking the elongation of the peptide chain . This unique mode of action distinguishes this compound from other antibiotics that target the ribosome.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. In in vitro studies, this compound has demonstrated stability and sustained activity against Borrelia burgdorferi over extended periods . In in vivo studies, this compound has shown the ability to clear infections in mice without disrupting the gut microbiome . These findings suggest that this compound maintains its efficacy over time, making it a reliable candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of Lyme disease, this compound has been administered at various dosages to determine its efficacy and safety . At therapeutic doses, this compound effectively clears Borrelia burgdorferi infections without causing harm to the gut microbiome At higher doses, potential toxic or adverse effects may be observed, although specific data on these effects are limited
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to protein synthesis. It interacts with the ribosomal peptidyl transferase center, inhibiting the peptidyl transferase activity and preventing the elongation of the peptide chain . This interaction disrupts the normal metabolic flux of protein synthesis, leading to the inhibition of bacterial growth. The metabolic pathways affected by this compound are primarily those involved in the translation process, making it a potent inhibitor of protein synthesis in susceptible bacteria.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. In Borrelia burgdorferi, a specific protein on the bacterial surface facilitates the uptake of this compound, allowing it to enter the cell and exert its inhibitory effects . This selective transport mechanism explains the high specificity of this compound for certain bacterial pathogens. In mammalian cells, this compound does not exhibit significant uptake, contributing to its low toxicity and potential for therapeutic use .
Subcellular Localization
The subcellular localization of this compound is primarily within the ribosomal peptidyl transferase center, where it binds and inhibits the peptidyl transferase activity This specific localization is crucial for its function as an inhibitor of protein synthesis The targeting signals and post-translational modifications that direct this compound to the ribosomal peptidyl transferase center are essential for its activity and effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
Homomycin can be synthesized through a series of chemical reactions involving the modification of neoinosamine-2, a constituent with a methylene substitution. The synthetic route typically involves the hydrolysis of homomycin using sodium hydroxide in a boiling water bath, followed by adsorption on Amberlite IR-120 (H+ form) and elution with ammonium hydroxide .
Industrial Production Methods
Industrial production of homomycin involves the fermentation of Streptomyces hygroscopicus in a controlled environment. The fermentation process is optimized to maximize the yield of homomycin, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Homomycin undergoes several types of chemical reactions, including:
Oxidation: Homomycin can be oxidized to form methylene neoinosamine-2.
Reduction: Reduction reactions can modify the functional groups present in homomycin.
Substitution: Homomycin can undergo substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include methylene neoinosamine-2 and its derivatives, which can be further modified for various applications .
Scientific Research Applications
Homomycin is widely used in scientific research due to its broad-spectrum activity. Some of its applications include:
Chemistry: Used as a tool to study protein synthesis and translation.
Biology: Employed in cell culture to select for cells expressing resistance genes.
Medicine: Investigated for its potential use in treating bacterial infections and as an immunomodulatory agent.
Industry: Used in the production of genetically modified organisms and in various biotechnological applications
Comparison with Similar Compounds
Homomycin is similar to other aminoglycoside antibiotics such as hygromycin B and neomycin. it is unique in its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells. This broad-spectrum activity makes it a valuable tool in various scientific research applications .
List of Similar Compounds
- Hygromycin B
- Neomycin
- Streptomycin
- Kanamycin
Properties
IUPAC Name |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJSBFKSSDGFO-IIHALWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6379-56-2 | |
| Record name | Hygromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hygromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYGROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJY415DDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



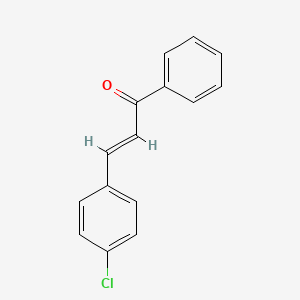
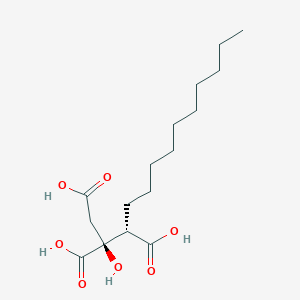
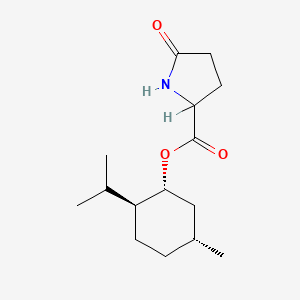

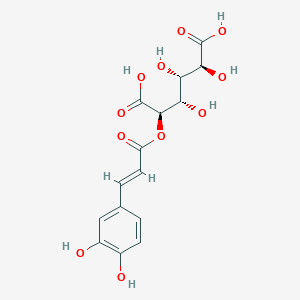
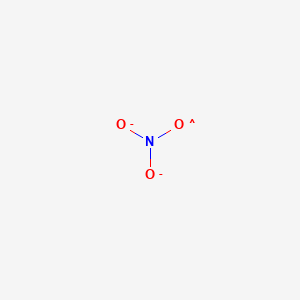
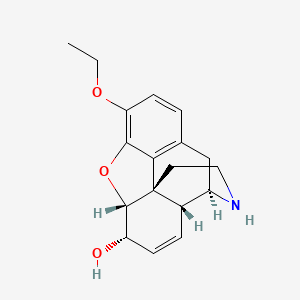
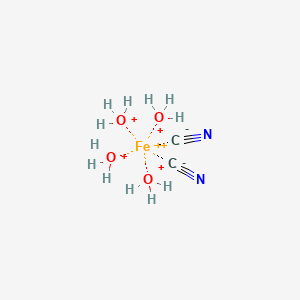
![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)

![9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B1237715.png)
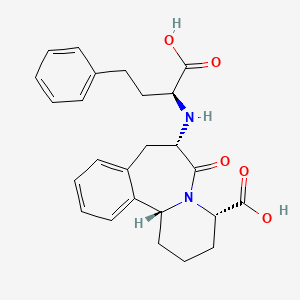
![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
